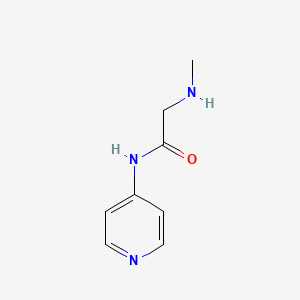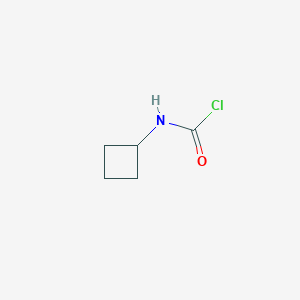
N-cyclobutylcarbamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclobutylcarbamoyl chloride: is an organic compound characterized by the presence of a carbamoyl chloride functional group attached to a cyclobutyl ring. It is typically a colorless to pale yellow liquid with a potentially irritating odor . This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-cyclobutylcarbamoyl chloride can be synthesized through the reaction of cyclobutylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
[ \text{Cyclobutylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent safety measures due to the use of phosgene, a highly toxic gas. The process is optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclobutylcarbamoyl chloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form N-cyclobutylcarbamic acid and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form N-cyclobutylcarbamates.
Aminolysis: Reacts with amines to form N-cyclobutylureas.
Common Reagents and Conditions:
Hydrolysis: Water, typically under mild conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.
Aminolysis: Amines such as methylamine or ethylamine, under ambient conditions.
Major Products:
Hydrolysis: N-cyclobutylcarbamic acid and hydrochloric acid.
Alcoholysis: N-cyclobutylcarbamates.
Aminolysis: N-cyclobutylureas.
Applications De Recherche Scientifique
N-cyclobutylcarbamoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-cyclobutylcarbamoyl chloride involves its reactivity with nucleophiles, such as water, alcohols, and amines. The compound’s carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is harnessed in various chemical transformations to produce desired products .
Comparaison Avec Des Composés Similaires
Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Diethylcarbamoyl chloride: Similar in structure but with ethyl groups instead of a cyclobutyl ring.
Uniqueness: N-cyclobutylcarbamoyl chloride is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other carbamoyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propriétés
Formule moléculaire |
C5H8ClNO |
|---|---|
Poids moléculaire |
133.57 g/mol |
Nom IUPAC |
N-cyclobutylcarbamoyl chloride |
InChI |
InChI=1S/C5H8ClNO/c6-5(8)7-4-2-1-3-4/h4H,1-3H2,(H,7,8) |
Clé InChI |
KFEFXTWUEQZHRR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)NC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)
![[(3R)-3-amino-3-(thiophen-2-yl)propyl]dimethylaminedihydrochloride](/img/structure/B15308315.png)
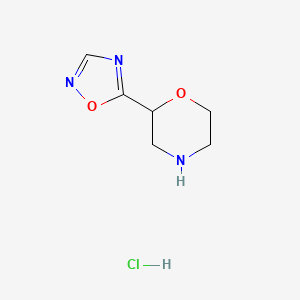


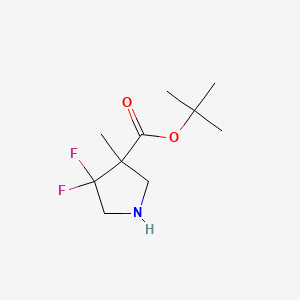
![5-Chloroimidazo[2,1-b][1,3]thiazole-6-carboxylicacidhydrochloride](/img/structure/B15308344.png)
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride](/img/structure/B15308360.png)
![4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)
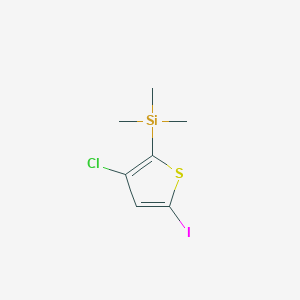
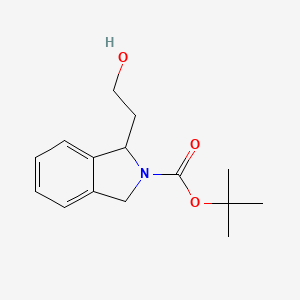
![1-[(3-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B15308385.png)
